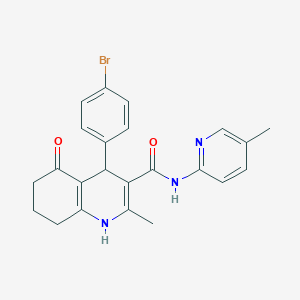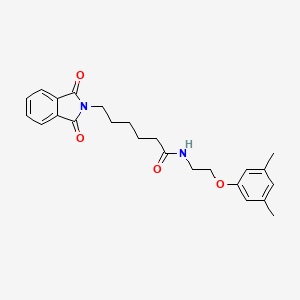![molecular formula C18H14F3N3OS2 B11643944 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11643944.png)
2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-4-ilsulfanyl)-N-[2-(trifluorometil)fenil]acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que combina un núcleo de ciclopenta-tieno-pirimidina con una parte de trifluorometil-fenilacetamida, lo que lo convierte en un tema interesante para la investigación en química medicinal y ciencia de los materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-4-ilsulfanyl)-N-[2-(trifluorometil)fenil]acetamida normalmente implica varios pasos, comenzando a partir de precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del núcleo de ciclopenta-tieno-pirimidina: Esto se puede lograr a través de una serie de reacciones de ciclización que involucran derivados de tiofeno y fuentes de nitrógeno apropiadas bajo condiciones controladas.
Introducción del grupo sulfanyl: Este paso implica la reacción del intermedio de ciclopenta-tieno-pirimidina con un reactivo de tiol adecuado.
Unión de la parte de trifluorometil-fenilacetamida: Este paso final se puede lograr mediante una reacción de acoplamiento de amida utilizando ácido trifluorometil-fenilacético y el intermedio sulfanyl.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de sistemas catalíticos avanzados, reactores de flujo continuo y técnicas de purificación rigurosas, como cromatografía y recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-4-ilsulfanyl)-N-[2-(trifluorometil)fenil]acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir en condiciones específicas para modificar los grupos funcionales.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las condiciones pueden variar dependiendo de la sustitución deseada, pero los reactivos típicos incluyen halógenos, agentes nitrantes o agentes alquilantes.
Productos Principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Grupos funcionales modificados, lo que potencialmente lleva a diferentes derivados.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de vías e interacciones biológicas debido a su estructura única.
Medicina: Posibles aplicaciones en el descubrimiento y desarrollo de fármacos, particularmente en el tratamiento de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo por el cual 2-(6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-4-ilsulfanyl)-N-[2-(trifluorometil)fenil]acetamida ejerce sus efectos dependería de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la inhibición o activación de procesos bioquímicos específicos, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con una estructura más simple pero similar reactividad en ciertas reacciones.
Compuestos fenólicos: Estos compuestos comparten algunas similitudes en el grupo funcional y pueden sufrir tipos similares de reacciones.
Singularidad
2-(6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-4-ilsulfanyl)-N-[2-(trifluorometil)fenil]acetamida se destaca por su estructura compleja, que combina múltiples grupos funcionales y sistemas aromáticos
Propiedades
Fórmula molecular |
C18H14F3N3OS2 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3OS2/c19-18(20,21)11-5-1-2-6-12(11)24-14(25)8-26-16-15-10-4-3-7-13(10)27-17(15)23-9-22-16/h1-2,5-6,9H,3-4,7-8H2,(H,24,25) |
Clave InChI |
WJKGRQBKXLBWKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N'-[(1E)-(3,4,5-trimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11643863.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)
![Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11643877.png)
![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)
![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)
![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)




![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11643909.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11643912.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11643923.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11643925.png)
